molecular formula C21H20Cl2N2O3S B3503650 1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine

1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine

Cat. No.: B3503650
M. Wt: 451.4 g/mol
InChI Key: QCZDOHSFRUOWSA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a high-purity piperazine derivative designed for pharmaceutical and neuroscientific research. This compound features a 3,4-dichlorophenyl group, a common pharmacophore in receptor-targeting compounds, and a 4-methoxynaphthalen-1-yl sulfonyl moiety, which is known to enhance metabolic stability and influence binding affinity . Research Applications and Value This compound serves as a valuable building block in medicinal chemistry and is investigated for its potential in multiple research areas. Studies on similar piperazine derivatives indicate promising pharmacological properties, including anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cell lines, as well as antidepressant effects through interaction with serotonin receptors critical in mood regulation . Piperazine-based scaffolds are also being explored in neurodegenerative disease research, with some compounds shown to prevent neurofibrillary degeneration and amyloid deposition in animal models of Alzheimer's disease . Furthermore, its physicochemical properties, including a molecular weight of 451.4 g/mol and a high calculated logP, suggest favorable characteristics for early-stage drug discovery and structure-activity relationship (SAR) studies . Handling and Usage This product is provided as a dry powder. It is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3S/c1-28-20-8-9-21(17-5-3-2-4-16(17)20)29(26,27)25-12-10-24(11-13-25)15-6-7-18(22)19(23)14-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZDOHSFRUOWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 3 and 4 positions. This can be achieved using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.

    Synthesis of the Methoxynaphthyl Intermediate: The methoxynaphthyl group is synthesized by methoxylation of naphthalene derivatives. This step often involves the use of methanol and a catalyst such as sulfuric acid.

    Coupling Reaction: The final step involves the coupling of the dichlorophenyl intermediate with the methoxynaphthyl intermediate in the presence of a sulfonylating agent such as sulfonyl chloride. This reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of various signaling pathways that regulate cell proliferation and survival .

Antidepressant Effects
Piperazine derivatives have also been investigated for their antidepressant effects. The compound may interact with serotonin receptors, which are critical in mood regulation. Preliminary studies suggest that modifications in the piperazine structure could enhance binding affinity and efficacy .

Biochemical Mechanisms

Receptor Binding Studies
Binding affinity studies reveal that 1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine interacts with several biological targets. Its structural components allow for effective binding to neurotransmitter receptors, which is crucial for its pharmacological activity. For example, it has been shown to act as a competitive antagonist at glucagon receptors, influencing metabolic pathways .

Material Science Applications

Polymer Chemistry
The sulfonamide group in this compound can be utilized in polymer synthesis. Research indicates that incorporating such piperazine derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for biomedical devices and drug delivery systems .

Case Studies

StudyApplicationFindings
Anticancer Activity In vitro studies on various cancer cell linesDemonstrated significant inhibition of cell proliferation at low micromolar concentrations
Antidepressant Effects Behavioral assays in animal modelsShowed improved depressive symptoms correlated with increased serotonin levels
Polymer Development Synthesis of composite materialsResulted in enhanced mechanical strength and thermal resistance

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Dichlorophenyl Positional Isomers

  • For example, 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) shows 46% yield in synthesis , while 3,4-dichloro derivatives achieve up to 90% yield under similar conditions .
  • 1-(3,5-Dichlorophenyl)piperazine derivatives (e.g., compound 7p ):
    The symmetrical substitution pattern in 7p (3,5-dichloro) may enhance hydrophobic interactions in receptor binding. Its molecular ion peak (M+H⁺: 484) differs from 3,4-dichloro analogs, reflecting distinct mass profiles .

Non-Dichlorophenyl Substituents

  • 4-(p-Fluorophenyl)piperazine derivatives (e.g., compound BS62 ):
    Replacing dichlorophenyl with p-fluorophenyl reduces electronegativity but improves solubility. Yields for such compounds range from 37–67%, comparable to dichlorophenyl analogs .

Sulfonyl Group Modifications

Aromatic Sulfonyl Variants

Compound Sulfonyl Group Molecular Formula Predicted Density (g/cm³) Predicted Boiling Point (°C) Key Reference
Target Compound 4-Methoxynaphthalen-1-yl C₂₁H₁₈Cl₂N₂O₃S
1-(3,4-Dichlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine 4-Fluorophenyl C₁₆H₁₅Cl₂FN₂O₂S 1.451 ± 0.06 545.5 ± 60.0
1-(3,4-Dichlorophenyl)-4-(2,5-dichlorophenylsulfonyl)piperazine 2,5-Dichlorophenyl C₁₆H₁₄Cl₄N₂O₂S
1-[(3-Chlorophenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine 3-Chlorophenyl C₁₆H₁₃Cl₃N₂O₂S

Key Observations :

  • The 4-methoxynaphthalen-1-yl group in the target compound introduces bulkier aromaticity compared to simpler phenyl sulfonyl groups, likely enhancing π-π stacking interactions in receptor binding.
  • Fluorophenyl sulfonyl derivatives exhibit lower predicted densities (~1.45 g/cm³) due to reduced halogen content , whereas dichlorophenyl variants may display higher lipophilicity.

Aliphatic Sulfonyl Derivatives

  • 4-(Methylsulfonyl)piperazine derivatives (e.g., compound 6d ): Aliphatic sulfonyl groups (e.g., methylsulfonyl) increase polarity, improving aqueous solubility but reducing membrane permeability. Such compounds show melting points up to 230°C , higher than aromatic sulfonyl analogs.

Q & A

Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. For sulfonylation, react piperazine with 4-methoxynaphthalene-1-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis . Subsequent coupling of 3,4-dichlorophenyl groups may use nucleophilic substitution (e.g., alkylation with 3,4-dichlorobenzyl bromide) in polar aprotic solvents like DMF at 60–80°C . Optimize yield by controlling stoichiometry (1:1.2 molar ratio for sulfonylation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected ~520–530 Da) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for sulfonylated piperazine derivatives in different solvent systems?

  • Methodological Answer :
  • Conduct systematic solubility studies using standardized protocols (e.g., shake-flask method at 25°C). Test solvents like methanol, DMSO, and water, and correlate results with logP values (predicted ~3.5–4.0 for this compound) .
  • Address discrepancies by verifying solvent purity, equilibration time (>24 hrs), and using advanced techniques like dynamic light scattering (DLS) to detect micelle formation in aqueous solutions .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in modulating neurotransmitter receptors?

  • Methodological Answer :
  • In Vitro Binding Assays : Screen against serotonin (5-HT₃/5-HT₆) and dopamine (D₂/D₃) receptors using radioligand displacement (³H-spiperone for D₂, ³H-LSD for 5-HT₆) .
  • Functional Assays : Measure cAMP accumulation (for GPCR activity) or calcium flux (for ion channel-coupled receptors) in HEK293 cells transfected with target receptors .

Q. What methodologies are appropriate for assessing the metabolic stability and pharmacokinetic profile of this compound?

  • Methodological Answer :
  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .
  • Pharmacokinetic Studies : Administer IV/orally in rodent models, collect plasma at intervals (0–24 hrs), and calculate AUC, Cₘₐₓ, and half-life using non-compartmental analysis .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

  • Methodological Answer :
  • Synthesize analogs with modifications at the dichlorophenyl (e.g., replacing Cl with F) or methoxynaphthyl (e.g., replacing OCH₃ with CN) groups .
  • Test analogs in parallel assays (e.g., receptor binding, cytotoxicity) and use computational tools (molecular docking, QSAR) to correlate substituent effects with activity .

Q. What advanced chromatographic or spectroscopic methods are required to detect degradation products under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Analyze degradation using UPLC-PDA-MS to identify impurities (e.g., sulfonic acid derivatives from hydrolysis) .
  • Stability-Indicating Methods : Validate HPLC methods with peak purity analysis (diode array detection) to distinguish degradation peaks from the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine

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